N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic isoxazole carboxamide derivative. The compound’s core structure includes a 1,2-oxazole ring substituted with a methyl group at position 5, a phenyl group at position 3, and a cyclopentylamide group at position 2. This substitution pattern is critical for interactions with biological targets, as seen in structurally related analogs .
Properties
IUPAC Name |
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-14(16(19)17-13-9-5-6-10-13)15(18-20-11)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKWBPXOJCJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with phenylacetic acid derivatives, followed by cyclization with hydroxylamine to form the oxazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in various biological studies to understand its interactions with biological targets and its potential therapeutic effects
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Halogenated Derivatives
Compounds like N-(2,4-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate and N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate () demonstrate that halogenation at the phenylamide group enhances crystallinity and stability.
Polar vs. Nonpolar Substituents
- 3-ethyl-5-methyl-N-(2,3,4-trifluorophenyl)-1,2-oxazole-4-carboxamide () combines trifluorophenyl and ethyl groups, balancing lipophilicity (predicted logP ~2.8) and metabolic resistance due to fluorine atoms .
Key Research Findings and Trends
Immunomodulatory Activity: MO5 () and related compounds highlight the importance of the 4-carboxamide substituent in modulating immune responses.
Structural Flexibility : Substituents at position 3 (e.g., phenyl, chlorophenyl) influence aromatic stacking interactions, while position 4 amide groups (e.g., cyclopentyl, benzyl) dictate solubility and target selectivity .
Synthetic Accessibility : Many analogs (e.g., ) are synthesized via modular routes, enabling rapid diversification for structure-activity relationship (SAR) studies.
Q & A
Q. What are the recommended synthetic strategies for N-cyclopentyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., β-ketoamides with hydroxylamine) followed by functional group modifications. Key steps:
- Oxazole Ring Formation : Use hydroxylamine hydrochloride in ethanol/water under reflux (60–80°C) to form the oxazole core .
- Carboxamide Introduction : React the oxazole intermediate with cyclopentylamine using coupling agents like EDCI/HOBt in DMF at room temperature .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Table 1 : Comparison of Reaction Conditions for Oxazole Derivatives
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Oxazole Formation | NH₂OH·HCl, EtOH/H₂O, 80°C, 6h | 60–75% | |
| Amide Coupling | EDCI, HOBt, DMF, RT, 12h | 50–65% |
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves the oxazole ring conformation and substituent orientations .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm cyclopentyl, phenyl, and methyl group positions (e.g., δ 1.5–2.0 ppm for cyclopentyl protons) .
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₃N₂O₂ requires m/z 335.1754) .
- LogP Determination : Use reverse-phase HPLC to estimate hydrophobicity .
Advanced Research Questions
Q. What experimental approaches are used to investigate structure-activity relationships (SAR) for oxazole carboxamides in biological systems?
- Methodological Answer :
- Analog Synthesis : Replace cyclopentyl with cyclohexyl or aryl groups to assess steric effects .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ATPase assays (IC₅₀ determination) .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins .
Q. How can researchers address discrepancies in reported biological activities of structurally similar oxazole carboxamides?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Meta-Analysis : Compare published IC₅₀ values while controlling for variables:
- Buffer Conditions : pH, ionic strength, and co-solvents (e.g., DMSO ≤1%) .
- Cell Lines : Use isogenic models to minimize genetic variability .
- Structural Reanalysis : Re-examine crystallographic data (e.g., CCDC entries) to confirm substituent geometries .
Data Analysis & Contradiction Resolution
Q. What strategies mitigate contradictions in synthetic yields or purity across studies?
- Methodological Answer :
- Purity Assessment : Standardize analytical methods (e.g., HPLC with UV/ELSD detection) and report impurities (e.g., residual solvents via GC-MS) .
- Yield Optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
- Reproducibility : Share detailed protocols via platforms like Zenodo or protocols.io .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
